N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-phenylethylamine with a suitable carboxylic acid derivative to form an amide bond. This is followed by cyclization to form the pyrrolidine ring and subsequent functionalization to introduce the hydroxy and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-phenylethyl)cytisine: A compound with a similar hydroxy-phenylethyl group but different core structure.
N-(2-hydroxy-2-phenylethyl)acetamide: Shares the hydroxy-phenylethyl group but has a simpler amide structure.
Uniqueness
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-22-18(24)12-16(19(22)15-10-6-3-7-11-15)20(25)21-13-17(23)14-8-4-2-5-9-14/h2-11,16-17,19,23H,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMACYPRLQPIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCC(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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